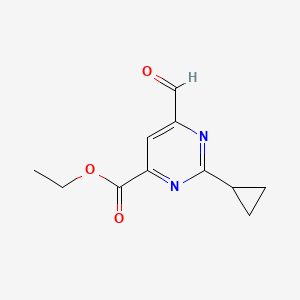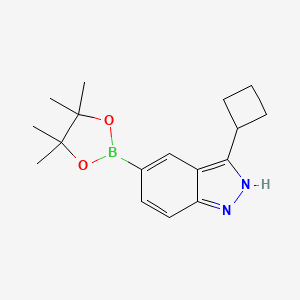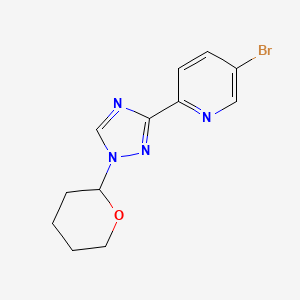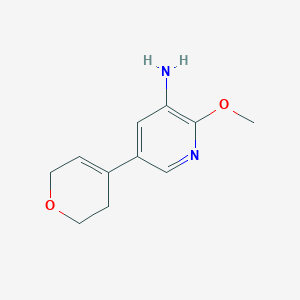
(1-Methoxycyclopropyl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxycyclopropyl)methyl methanesulfonate: is an organic compound that belongs to the class of methanesulfonate esters. It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxycyclopropyl group attached to a methanesulfonate moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)methyl methanesulfonate typically involves the reaction of methanesulfonic acid with (1-Methoxycyclopropyl)methanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: None required
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methoxycyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield methanesulfonic acid and (1-Methoxycyclopropyl)methanol.
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Aqueous acid or base
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products:
Substitution: Various substituted cyclopropyl derivatives
Hydrolysis: Methanesulfonic acid and (1-Methoxycyclopropyl)methanol
Oxidation: Sulfoxides and sulfones
Applications De Recherche Scientifique
Chemistry: (1-Methoxycyclopropyl)methyl methanesulfonate is used as an alkylating agent in organic synthesis. It is employed in the preparation of various cyclopropyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound to investigate the mechanisms of DNA damage and repair.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to alkylate DNA makes it a candidate for use in chemotherapy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of advanced polymers and resins.
Mécanisme D'action
(1-Methoxycyclopropyl)methyl methanesulfonate exerts its effects primarily through alkylation. The methanesulfonate group acts as a leaving group, allowing the methoxycyclopropyl moiety to form covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This alkylation can lead to the formation of cross-links, strand breaks, and other modifications that disrupt normal cellular processes. The molecular targets include nucleophilic centers such as the N7 position of guanine in DNA.
Comparaison Avec Des Composés Similaires
Methyl methanesulfonate: Another methanesulfonate ester with similar alkylating properties.
Ethyl methanesulfonate: An ethyl derivative that also acts as an alkylating agent.
Dimethyl sulfate: A related compound with two methanesulfonate groups, known for its strong alkylating activity.
Uniqueness: (1-Methoxycyclopropyl)methyl methanesulfonate is unique due to the presence of the methoxycyclopropyl group, which imparts distinct reactivity and selectivity in chemical reactions. This structural feature makes it a valuable tool in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C6H12O4S |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
(1-methoxycyclopropyl)methyl methanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-9-6(3-4-6)5-10-11(2,7)8/h3-5H2,1-2H3 |
Clé InChI |
DNFBTVRNIGSWIP-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
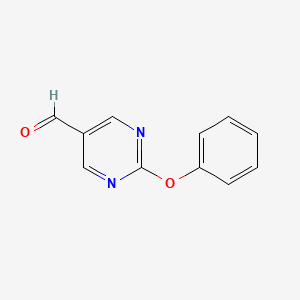

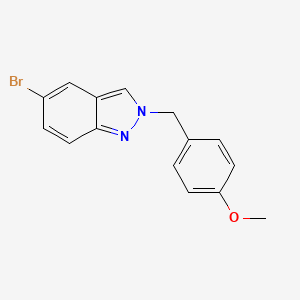
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
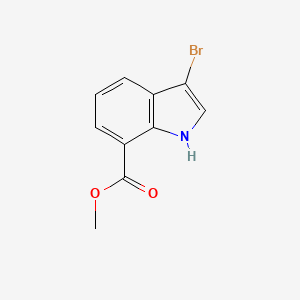
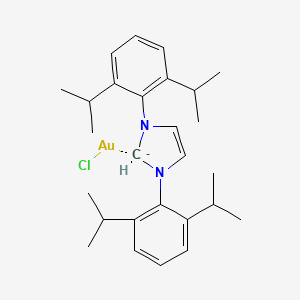
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
